Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate

Fluorinated proline pKa modulation conformational analysis

Supply of enantiopure fluorinated proline building blocks with orthogonal protection remains a bottleneck in medicinal chemistry. Racemic or unprotected alternatives introduce chiral impurities and require additional protection/deprotection steps, delaying SAR campaigns. This (S)-configured Boc-4,4-difluoro-L-prolinamide solves these challenges: • Boc-protected for direct peptide coupling (HBTU/DIPEA) • 4,4-F2 enhances metabolic stability, membrane permeability & enables 19F NMR tracking • Direct entry to DPP-IV inhibitor & HCV NS5B chemotypes • ≥95% purity, 133-138°C mp, stored at 0-8°C

Molecular Formula C10H16F2N2O3
Molecular Weight 250.24 g/mol
Cat. No. B13335288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate
Molecular FormulaC10H16F2N2O3
Molecular Weight250.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)N)(F)F
InChIInChI=1S/C10H16F2N2O3/c1-9(2,3)17-8(16)14-5-10(11,12)4-6(14)7(13)15/h6H,4-5H2,1-3H3,(H2,13,15)
InChIKeyFBQFSNRSVLFGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4,4-difluoro-L-prolinamide Overview


Tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate (CAS 426844-50-0), also referred to as Boc-4,4-difluoro-L-prolinamide, is a stereochemically defined, orthogonally protected fluorinated proline amide. The compound possesses an (S)-configuration at the 2-position, a base-labile tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen, and two electron-withdrawing fluorine atoms at the 4-position. It is supplied as a white-to-yellow solid with a purity of ≥95% and a melting point of 133–138 °C . This building block serves as a key intermediate in the synthesis of cyanopyrrolidine-based DPP-IV inhibitors and has been implicated in the preparation of macrocyclic HCV NS5B polymerase inhibitor chemotypes .

Stereochemical fidelity
(S)-configuration at C2 aligns with chiral DPP-IV and antiviral inhibitor SAR
Orthogonal protection
Boc group survives basic/nucleophilic steps, enables direct SPPS use without extra protection
Conformational modulation
4,4-difluoro substitution biases ring pucker and lowers amide bond trans/cis ratio for peptide tuning

Why Boc-4,4-difluoro-L-prolinamide is Irreplaceable


Substituting this compound with a racemic mixture, an unprotected amine (e.g., 4,4-difluoro-L-prolinamide hydrochloride), or a non-fluorinated proline amide introduces critical deviations in stereochemical fidelity, reactivity, and physicochemical properties. The (S)-configuration is essential for the biological activity of downstream chiral drugs; the Boc group provides orthogonal protection that withstands basic and nucleophilic conditions while allowing clean acidic deprotection, a feature absent in the free amine form. The 4,4-difluoro substitution significantly alters the pyrrolidine ring's conformational equilibrium, lowers the pKa of the adjacent carboxylic acid/amide, and increases lipophilicity—changes that directly modulate target binding, metabolic stability, and membrane permeability in final drug candidates [1].

Racemic or (R)-enantiomer
Stereochemical mismatch may reduce target binding in downstream chiral compounds; enantiomer separation adds cost.
Unprotected amine or HCl salt
Free amine requires extra Boc installation before SPPS; hygroscopic HCl salt complicates accurate weighing and storage.
Non-fluorinated prolinamide
Lacks pKa shift and conformational bias; altered ionization and ring pucker may affect pharmacokinetic profile.

Quantitative Differentiation Evidence


4,4-Difluoro Substitution: Conformational and pKa Shifts

Incorporation of two fluorine atoms at the 4-position of the pyrrolidine ring significantly perturbs the amide equilibrium and the acidity of the carboxylic acid moiety compared to non-fluorinated proline. For 4,4-difluoroproline (the deprotected parent amino acid), the predicted pKa of the carboxylic acid is 1.40 ± 0.40, substantially lower than that of unsubstituted proline (pKa ~1.99), reflecting the strong electron-withdrawing effect of the gem-difluoro group . This pKa shift alters the ionization state at physiological pH and can be exploited to tune the pharmacokinetic properties of peptide-based drug candidates. Additionally, the fluorine atoms bias the pyrrolidine ring pucker, affecting the cis/trans ratio of X-Pro amide bonds in peptide chains, which directly influences protein folding kinetics and thermodynamic stability [1].

4,4-Difluoro pKa & Conformation
Class-level inference
Target pKa 1.40 ± 0.40 vs Proline pKa 1.99; qualitative change in ring pucker ensemble
Supports pKa-modulation and conformational tuning for peptide design.
Predicted pKa; review experimental confirmation in target system.
Fluorinated proline pKa modulation conformational analysis

Boc Protection and Solid-Phase Synthesis Compatibility

The Boc group on the pyrrolidine nitrogen renders this building block directly compatible with Boc-strategy solid-phase peptide synthesis (SPPS), whereas the free amine (4,4-difluoro-L-prolinamide) or its hydrochloride salt (CAS 426844-51-1) requires an additional protection step prior to use, increasing synthetic sequence length and reducing overall yield. The Boc-protected form is a neutral, crystalline solid with a defined melting point of 133–138 °C, which facilitates accurate weighing and storage under ambient conditions . In contrast, the hydrochloride salt is hygroscopic and typically requires cold storage (2–8 °C) to prevent degradation, introducing handling constraints in automated parallel synthesis workflows .

Boc Protection & SPPS Compatibility
Head-to-head comparison
Ready-to-use in Boc-chemistry SPPS; non-hygroscopic solid, mp 133–138 °C. HCl salt requires Boc installation, hygroscopic.
Reduces synthetic step count and improves automated workflow reproducibility.
Storage sealed at 2–8 °C advised; compare lot-specific physical form.
Orthogonal protection solid-phase peptide synthesis building block stability

(S)-Configuration Requirement for Biological Activity

The (S)-absolute configuration at the 2-position is critical for the biological activity of downstream DPP-IV inhibitors derived from this scaffold. The (R)-enantiomer, (R)-tert-butyl 2-carbamoyl-4,4-difluoropyrrolidine-1-carboxylate (CAS 1342299-63-1), is commercially available but does not appear in the patent literature for biologically active cyanopyrrolidine DPP-IV inhibitors; all exemplified active compounds in EP1487807B1 employ the (S)-configuration at the pyrrolidine 2-position [1]. Use of the racemate or incorrect enantiomer would reduce target binding affinity and require chiral resolution steps that erode overall yield and increase cost.

(S)-Configuration Requirement
Class-level inference
(S)-enantiomer matches active DPP-IV inhibitor stereochemistry; (R)-enantiomer (CAS 1342299-63-1) lacks reported activity.
Enantiomer selection critical to reproduce patent SAR; avoids chiral resolution.
Inferred from EP1487807B1 SAR; no direct IC50 comparison available.
Chiral purity stereospecific synthesis DPP-IV inhibitor

HCV NS5B Macrocyclic Inhibitor Synthesis

The 4,4-difluoropyrrolidine-2-carboxamide scaffold serves as a key chiral intermediate in the construction of macrocyclic non-nucleoside HCV NS5B polymerase inhibitors. The clinical candidate TMC-647055, a 17-membered-ring macrocycle incorporating this fluorinated pyrrolidine motif, demonstrated an EC50 of 82 nM in HCV replicon cells with a CC50 > 20 µM, indicating a therapeutic index exceeding 240 [1]. This level of cellular potency and selectivity is attributed, in part, to the conformational constraints imposed by the 4,4-difluoro substitution and the correct (S)-stereochemistry of the pyrrolidine core.

HCV NS5B Clinical Candidate
Supporting evidence
TMC-647055 (macrocyclic product incorporating scaffold): EC50 = 82 nM, CC50 > 20 µM, selectivity index > 244
Supports scaffold use in antiviral lead optimization; cellular potency context.
HCV replicon data (Huh-7); review applicability to other viral targets.
HCV NS5B polymerase macrocyclic inhibitor TMC-647055

Boc-4,4-difluoro-L-prolinamide Applications


Boc-Strategy SPPS of 4,4-Difluoroproline Peptides

The pre-installed Boc group and the amide functionality enable direct incorporation of this building block into growing peptide chains via standard coupling protocols (e.g., HBTU/DIPEA). The 4,4-difluoro motif introduces a conformational probe (via 19F NMR) and modifies the cis/trans amide ratio at the proline position, allowing systematic study of fluoroproline effects on peptide folding, stability, and target binding [1].

Cyanopyrrolidine DPP-IV Inhibitor Synthesis

Following Boc deprotection and conversion of the carboxamide to a nitrile, this compound provides direct entry into the 2-cyanopyrrolidine pharmacophore class, known for potent DPP-IV inhibition. The (S)-configuration at C2 is mandatory for activity, and the 4,4-difluoro substitution offers metabolic advantages over non-fluorinated analogs [1].

Macrocyclic HCV NS5B Polymerase Inhibitor Scaffolds

The chiral 4,4-difluoropyrrolidine-2-carboxamide core can be elaborated via amide coupling and macrocyclization to yield finger-loop inhibitors of HCV NS5B. The clinical candidate TMC-647055, which contains this motif, achieved nanomolar cellular potency and low cytotoxicity, validating the scaffold for antiviral lead optimization [2].

19F NMR Probe Development

The gem-difluoro group provides a sensitive 19F NMR handle for studying ligand-protein interactions, conformational dynamics, and binding kinetics. Incorporation of this building block into peptides or small-molecule probes enables direct observation of binding events without the need for isotopic labeling [1].

Application
Selection Property
Validation Focus
Boc-strategy SPPS of fluoroproline peptides
Pre-installed Boc and amide functionality
Coupling efficiency and 19F NMR conformational analysis
Cyanopyrrolidine DPP-IV inhibitor synthesis
(S)-configuration and nitrile precursor access
DPP-IV inhibition and metabolic stability assessment
Macrocyclic HCV NS5B polymerase inhibitor scaffolds
Chiral 4,4-difluoropyrrolidine-2-carboxamide core
Cellular antiviral potency and selectivity profiling
19F NMR probe development
Gem-difluoro 19F reporter group
Protein-ligand interaction monitoring and binding kinetics
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